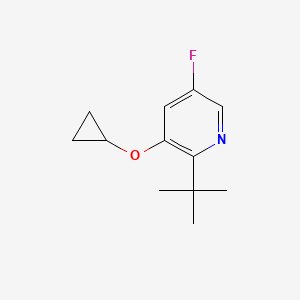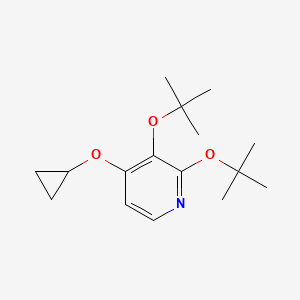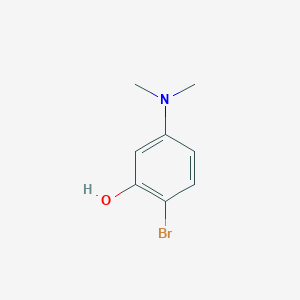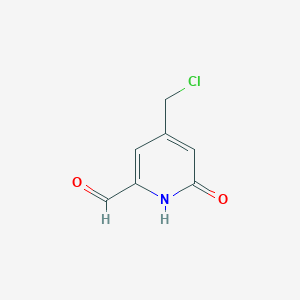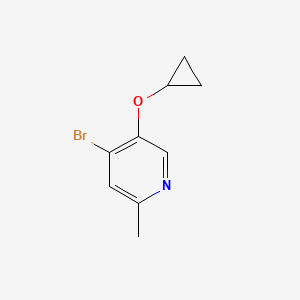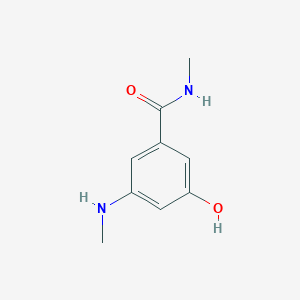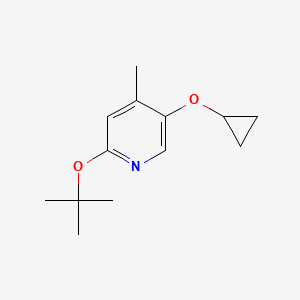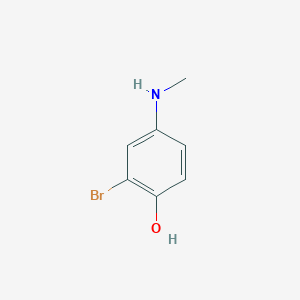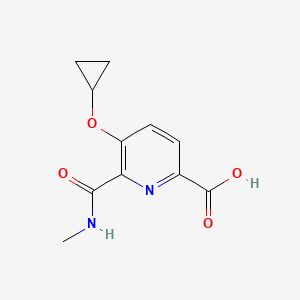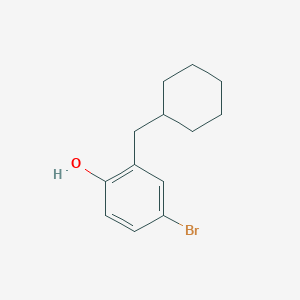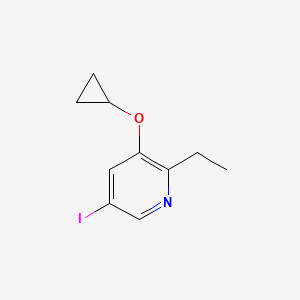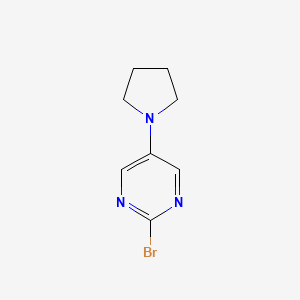
2-Bromo-5-(pyrrolidin-1-YL)pyrimidine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Bromo-5-(pyrrolidin-1-yl)pyrimidine is a heterocyclic compound that features a pyrimidine ring substituted with a bromine atom at the second position and a pyrrolidine ring at the fifth position. This compound is of significant interest in medicinal chemistry due to its potential biological activities and its role as an intermediate in the synthesis of various pharmaceuticals .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-Bromo-5-(pyrrolidin-1-yl)pyrimidine typically involves the bromination of 5-(pyrrolidin-1-yl)pyrimidine. One common method includes the reaction of 5-(pyrrolidin-1-yl)pyrimidine with bromine in an appropriate solvent under controlled conditions . The reaction is usually carried out at room temperature or slightly elevated temperatures to ensure complete bromination.
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated systems for precise control of reaction parameters such as temperature, pressure, and reactant concentrations is common .
Types of Reactions:
Substitution Reactions: this compound can undergo nucleophilic substitution reactions where the bromine atom is replaced by various nucleophiles such as amines, thiols, or alkoxides.
Oxidation and Reduction: The pyrrolidine ring can be oxidized to form corresponding lactams or reduced to form different substituted pyrrolidines.
Common Reagents and Conditions:
Nucleophilic Substitution: Common reagents include sodium hydride (NaH), potassium carbonate (K2CO3), and various nucleophiles.
Major Products:
- Substituted pyrimidines with various functional groups depending on the nucleophile used in substitution reactions.
- Lactams or other oxidized derivatives of the pyrrolidine ring .
Scientific Research Applications
2-Bromo-5-(pyrrolidin-1-yl)pyrimidine has diverse applications in scientific research:
Mechanism of Action
The mechanism of action of 2-Bromo-5-(pyrrolidin-1-yl)pyrimidine involves its interaction with specific molecular targets such as enzymes or receptors. The pyrrolidine ring can enhance binding affinity and selectivity towards these targets, leading to modulation of their activity . The bromine atom can participate in halogen bonding, further stabilizing the interaction with the target .
Comparison with Similar Compounds
5-Bromo-2-(pyrrolidin-1-yl)pyridine: Similar structure but with a pyridine ring instead of a pyrimidine ring.
5-Bromo-2-(piperidin-1-yl)pyrimidine: Similar structure but with a piperidine ring instead of a pyrrolidine ring.
Uniqueness: 2-Bromo-5-(pyrrolidin-1-yl)pyrimidine is unique due to the presence of both a bromine atom and a pyrrolidine ring on the pyrimidine scaffold. This combination can result in distinct biological activities and chemical reactivity compared to its analogs .
Properties
Molecular Formula |
C8H10BrN3 |
|---|---|
Molecular Weight |
228.09 g/mol |
IUPAC Name |
2-bromo-5-pyrrolidin-1-ylpyrimidine |
InChI |
InChI=1S/C8H10BrN3/c9-8-10-5-7(6-11-8)12-3-1-2-4-12/h5-6H,1-4H2 |
InChI Key |
FEVSXNDEZXOGJQ-UHFFFAOYSA-N |
Canonical SMILES |
C1CCN(C1)C2=CN=C(N=C2)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


